molecular formula C₁₆H₃₀O B110295 Bombykol CAS No. 765-17-3

Bombykol

Cat. No. B110295
CAS RN: 765-17-3
M. Wt: 238.41 g/mol
InChI Key: CIVIWCVVOFNUST-SCFJQAPRSA-N
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Description

Bombykol is a species-specific sex pheromone released by female moths, particularly the silkmoth Bombyx mori, to attract conspecific male moths for mating purposes. The compound was first isolated and identified as trans-10, cis-12-hexadecadiene-1-ol by Butenandt and coworkers in 1961 . It is synthesized de novo in the pheromone gland (PG) of the moth via fatty acid synthesis (FAS) and is regulated by a neurohormone known as pheromone biosynthesis activating neuropeptide (PBAN) .

Synthesis Analysis

The biosynthesis of bombykol involves the conversion of palmitic acid to cetyl alcohol, which is then esterified with phosphoric acid to form cetyl phosphate. This intermediate is then dehydrogenated specifically at the carbon 10 and 12 positions by an oxygenase enzyme present in the abdominal tip of female Bombyx mori pupae during the final stages of pupation . Additionally, the role of Bombyx mori acyl carrier protein (BmACP) has been identified as essential in the biosynthesis of the bombykol precursor fatty acid via the canonical FAS pathway .

Molecular Structure Analysis

The molecular structure of bombykol, trans-10, cis-12-hexadecadiene-1-ol, has been extensively studied to understand its biological activity. The correlation of bombykol's molecular characteristics with its pheromonal activities has been examined, revealing significant correlations with the biological activities for single sex pheromone receptor cells of various moth species . The structure of bombykol allows for specific conformations that are recognized by the pheromone receptors of male moths.

Chemical Reactions Analysis

Bombykol undergoes metabolic processes upon interaction with the antennae of the silkmoth. It is metabolized into free fatty acids and fatty acid esters, with the metabolites consisting of a long-chain unsaturated fatty acid and a short-chain unidentified fatty acid . The uptake of bombykol by the antennae involves several time-dependent processes and is mainly adsorbed non-covalently onto micromolecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of bombykol are crucial for its function as a sex pheromone. Its hydrophobic nature necessitates the involvement of pheromone-binding proteins (PBPs) to ferry the pheromone molecules through the sensillum lymph toward the receptors in the dendritic membrane of sensory neurons . The specificity of PBPs for bombykol over other similar compounds supports the ligand specificity of these proteins in pheromone recognition .

Scientific Research Applications

Behavioral Changes in Silk Moths

  • Chemical Plume Tracing : A study developed a tethered system to investigate the behavior of silk moths in response to synthetic bombykol. This research focused on chemical plume tracing behavior, essential for understanding biomimetics in moth navigation (Chew et al., 2013).

Pheromone Binding and Receptor Interaction

  • Pheromone-Binding Protein Structure : Research revealed the structure of the pheromone-binding protein in B. mori and its interaction with bombykol, providing insights into the molecular mechanisms of pheromone recognition and signaling (Sandler et al., 2000).
  • Receptor Identification : Identification of candidate pheromone receptors in Bombyx mori was achieved, contributing to the understanding of highly specific pheromone perception (Krieger et al., 2005).

Applications in Sensor Development

  • Electrochemical Receptor Sensors : A study demonstrated the use of bombykol receptors in developing electrochemical sensors, potentially applicable in biological pest control and pheromone detection (Xu et al., 2019).

Molecular Interactions and Kinetics

  • Kinetics of Pheromone Binding : Research on the kinetics and molecular properties of bombykol binding by its pheromone-binding protein highlighted the rapid and specific nature of this interaction, crucial for insect communication (Leal et al., 2005).

Other Notable Studies

  • Structure Analysis : The NMR structure of the unliganded Bombyx mori pheromone-binding protein provided further insights into its ligand binding capabilities (Lee et al., 2002).
  • Pheromone Receptor Gene Disruption : Targeted disruption of a sex pheromone receptor gene in silkmoths led to a complete absence of in vivo pheromone response, underlining the importance of this receptor in moth behavior (Sakurai et al., 2015).

properties

IUPAC Name

(10E,12Z)-hexadeca-10,12-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4-,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVIWCVVOFNUST-SCFJQAPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\C=C\CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00894769
Record name (10E,12Z)-10,12-Hexadecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bombykol

CAS RN

765-17-3, 1002-94-4
Record name Bombykol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=765-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bombykol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,12-Hexadecadien-1-ol, (E,Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10E,12Z)-10,12-Hexadecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BOMBYKOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZT8R8TVZ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,640
Citations
BH Sandler, L Nikonova, WS Leal, J Clardy - Chemistry & biology, 2000 - cell.com
… mori pheromone-binding protein with bound bombykol has been determined … bombykol binds in a completely enclosed hydrophobic cavity formed by four antiparallel helices. Bombykol …
Number of citations: 539 www.cell.com
S Matsumoto, JJ Hull, A Ohnishi, K Moto… - Journal of insect …, 2007 - Elsevier
… bombykol immediately after eclosion in the early morning and throughout the day. Bombykol … acid biosynthesis with palmitate converted to bombykol through two desaturation steps and …
Number of citations: 66 www.sciencedirect.com
E Große-Wilde, A Svatoš, J Krieger - Chemical senses, 2006 - academic.oup.com
… in recognizing and discriminating bombykol and bombykal is … BmOR-1–expressing cells were activated by bombykol but … an activation of BmOR-1 by bombykol, indicating that the PBP …
Number of citations: 271 academic.oup.com
Z Syed, A Kopp, DA Kimbrell… - Proceedings of the …, 2010 - National Acad Sciences
… and demonstrate that under the same conditions, the bombykol-detecting … bombykol receptor in the ab4 sensilla, we show a mirror image of the native receptor regarding bombykol-…
Number of citations: 66 www.pnas.org
KE Kaissling, LZ Meng, HJ Bestmann - Journal of Comparative Physiology …, 1989 - Springer
… In the present study recordings from single bombykol receptor cells demonstrate that a longlasting (> 1 min) stimulus of constant bombykol concentration can be simulated by a brief (eg …
Number of citations: 73 link.springer.com
N Miyaura, H Suginome, A Suzuki - Tetrahedron, 1983 - Elsevier
… Later, the structure was clarified by the same investigators3 The first syntheses of bombykol and the three geometrical isomers by employing the Wittig reaction were achieved by …
Number of citations: 116 www.sciencedirect.com
T Ando, T Hase, R Arima… - Agricultural and biological …, 1988 - Taylor & Francis
For investigation of the biosynthetic pathway of bombykol ((… acid changed more easily to bombykol than [1- 14 C]… -1-ol was changed to bombykol, suggesting that the alcohol …
Number of citations: 71 www.tandfonline.com
V Klusák, Z Havlas, L Rulı́šek, J Vondrášek, A Svatoš - Chemistry & Biology, 2003 - cell.com
… energies of their complexes with bombykol were cal- … These studies have shown that bombykol is tightly bound in a … the polar OH group of the bombykol and quantitatively the nature …
Number of citations: 61 www.cell.com
RA Ozawa, T Ando, H Nagasawa… - Bioscience …, 1993 - academic.oup.com
The sex pheromone of Bombyx mori, bombykol [(10E,12Z)-10,12-hexadecadien-1-ol], can be biosynthesized in four steps: construction of a hexadecanoic moiety from acetyl CoA, ∆-11-…
Number of citations: 63 academic.oup.com
R Yamaoka, Y Taniguchi, K Hayashiya - Experientia, 1984 - Springer
… + of bombykol) and m/z 240(M + of d 2bombykol) were … bombykol. Identical results were obtained by mass spectrometry of peak D. Peak D was identified as the (E, E) isomer of bombykol…
Number of citations: 57 link.springer.com

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